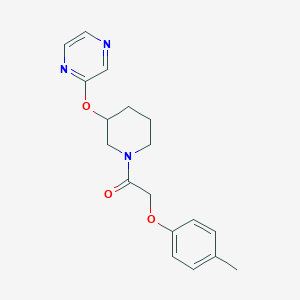

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone

CAS No.: 2034473-65-7

Cat. No.: VC6387759

Molecular Formula: C18H21N3O3

Molecular Weight: 327.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034473-65-7 |

|---|---|

| Molecular Formula | C18H21N3O3 |

| Molecular Weight | 327.384 |

| IUPAC Name | 2-(4-methylphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)23-13-18(22)21-10-2-3-16(12-21)24-17-11-19-8-9-20-17/h4-9,11,16H,2-3,10,12-13H2,1H3 |

| Standard InChI Key | ZUXUVLLHASCFFJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Introduction

The chemical compound 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a heterocyclic organic molecule that combines various functional groups, including a pyrazine moiety, a piperidine ring, and a tolyloxy group. These structural features suggest potential biological activity, as heterocyclic compounds are often found in pharmaceuticals and agrochemicals.

Structural Features

The compound can be broken down into three primary components:

-

Pyrazin-2-yloxy group: A heterocyclic aromatic ring containing nitrogen atoms, known for its electron-withdrawing properties and potential to interact with biological targets.

-

Piperidin-1-yl group: A saturated six-membered nitrogen-containing ring, often used in drug design to enhance solubility and bioavailability.

-

p-Tolyloxy group: A para-substituted phenyl group with a methyl substituent, which can contribute to hydrophobic interactions in biological systems.

Synthesis Pathways

Although specific synthesis methods for this compound are not directly available in the provided results, similar compounds are typically synthesized using multi-step reactions involving:

-

Nucleophilic substitution: For the introduction of the pyrazin-2-yloxy group.

-

Amine alkylation: To attach the piperidine ring.

-

Ether formation: To link the p-tolyloxy group to the ethanone backbone.

For example, related compounds have been synthesized by reacting appropriate halogenated intermediates with nucleophilic reagents under reflux conditions in solvents like acetonitrile or acetone .

Biological Activity and Applications

Heterocyclic compounds containing pyrazine and piperidine rings have been widely studied for their biological activities:

-

Antimicrobial activity: Pyrazine derivatives are known for their antibacterial and antifungal properties .

-

Pharmacological potential: Piperidine-containing molecules often exhibit CNS activity, including antidepressant and antipsychotic effects.

-

Drug design relevance: The combination of hydrophilic (pyrazine) and hydrophobic (tolyl) groups suggests potential as a lead compound in drug discovery.

Analytical Characterization

The characterization of such compounds typically involves:

-

Spectroscopic techniques:

-

IR spectroscopy to identify functional groups (e.g., carbonyl stretches for ethanone).

-

NMR (¹H and ¹³C) for structural elucidation of aromatic and aliphatic regions.

-

Mass spectrometry for molecular weight confirmation.

-

-

Crystallography: To determine precise molecular geometry if crystalline samples are available .

Potential Applications

Given its structural features, the compound may be explored for:

-

Pharmaceutical uses:

-

Material science:

-

As part of advanced polymers or catalysts due to its stable heteroaromatic system.

-

Research Gaps

While related compounds have been studied extensively, specific data on this exact compound is limited. Future research could focus on:

-

Detailed synthesis optimization.

-

Comprehensive biological screening against various pathogens or cancer cell lines.

-

Molecular docking studies to predict target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume